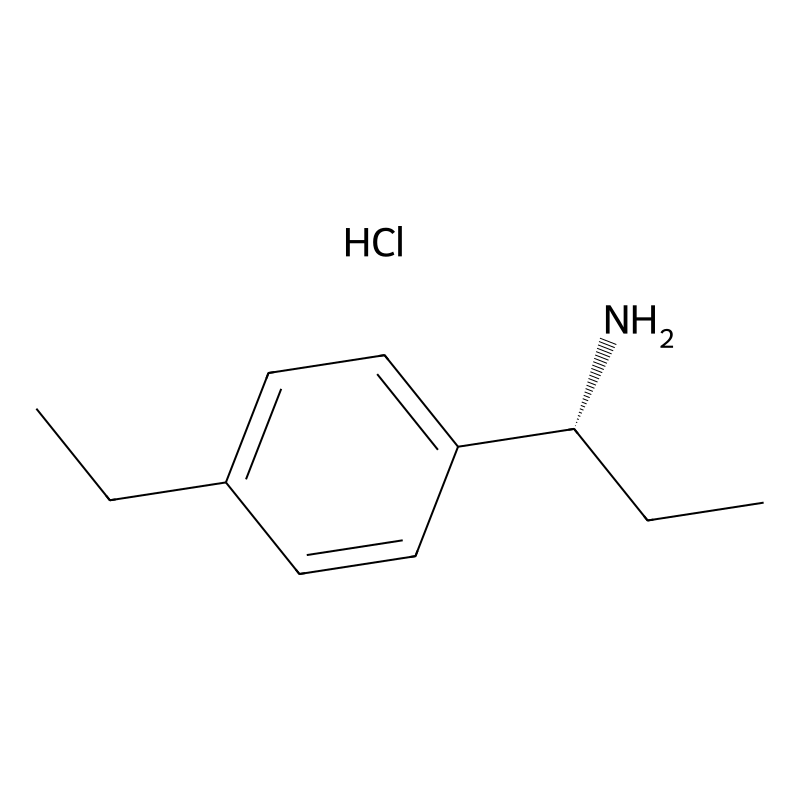

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride, with the chemical formula CHClN and CAS number 1032156-97-0, is a chiral amine compound. It features a propan-1-amine backbone substituted with a 4-ethylphenyl group. This compound is categorized under amines and is often encountered in research settings, particularly in studies related to pharmacology and medicinal chemistry. Its molecular weight is approximately 199.72 g/mol, and it is typically presented as a hydrochloride salt for stability and solubility purposes .

- Acylation: The amine can react with acyl chlorides to form amides.

- Alkylation: It can undergo alkylation reactions with alkyl halides, expanding its carbon chain.

- Nitration: The aromatic ring can be nitrated under electrophilic aromatic substitution conditions, introducing nitro groups.

- Reduction: The compound can be reduced to yield primary amines or other derivatives depending on the reducing agent used.

These reactions are significant for synthesizing various derivatives that may exhibit different biological activities.

Several synthetic routes can be employed to produce (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride:

- Starting Materials: The synthesis typically begins with commercially available precursors such as 4-ethylphenol or its derivatives.

- Reductive Amination: One common method involves the reductive amination of 4-ethylacetophenone using ammonia or an amine in the presence of a reducing agent like sodium borohydride.

- Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution may be applied to isolate the (R)-enantiomer from racemic mixtures.

These methods highlight the importance of chirality in determining the biological activity of the compound.

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride primarily finds applications in:

- Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting central nervous system disorders.

- Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

- Analytical Chemistry: Employed in studies assessing drug interactions and metabolic pathways.

Its unique structure allows it to serve various roles in research and development within medicinal chemistry.

Interaction studies involving (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Investigations often assess:

- Dopaminergic Activity: Potential interactions with dopamine receptors may indicate stimulant properties.

- Adrenergic Activity: Effects on norepinephrine transporters could elucidate its role in mood regulation.

- Metabolic Pathways: Studies examining how this compound is metabolized by cytochrome P450 enzymes provide insights into its pharmacokinetics.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride shares structural similarities with several other compounds, which can provide context for its uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| (R)-1-(p-Tolyl)propan-1-amine hydrochloride | 856646-02-1 | p-Tolyl group instead of 4-Ethyl | 1.00 |

| (R)-1-(m-Tolyl)propan-1-amine hydrochloride | 1391356-26-5 | m-Tolyl group | 1.00 |

| (R)-1-(o-Tolyl)propan-1-amine hydrochloride | 856562-93-1 | o-Tolyl group | 0.97 |

| (S)-1-(2,4-Dimethylphenyl)propan-1-amne hydrochloride | 1032114-81-0 | Dimethyl-substituted phenyl group | 0.97 |

These compounds highlight variations in substituents on the phenyl ring, which can significantly influence their biological activity and pharmacological profiles.